N,N-Diethyltryptamine

Pharmacokinetics Oral Bioavailability Monoamine Oxidase Resistance

Researchers requiring an orally active tryptamine for behavioral assays often face metabolic confounds when using DMT with MAOIs. N,N-Diethyltryptamine (DET) solves this with intrinsic oral bioavailability and a 2-4 hour effect window, enabling clean head-twitch response studies without inhibitor interference. - Unique probe for dissecting 5-HT2A agonism (Ki 530 nM) from concurrent SERT inhibition (IC50 258 nM) - Key mid-range affinity standard for systematic N-alkyl chain length tolerance mapping against DPT (Ki 152 nM) - Essential for toxicology with a defined urinary profile: indole-3-acetic acid (12-17%) & 6-HO-DET (3-4%)

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 61-51-8
Cat. No. B1679367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyltryptamine
CAS61-51-8
SynonymsN,N-diethyltryptamine
N,N-diethyltryptamine monohydrochloride
N,N-diethyltryptamine oxalate (1:1)
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3
InChIKeyLSSUMOWDTKZHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N,N-Diethyltryptamine: Identification and Pharmacological Class


N,N-Diethyltryptamine (DET; CAS 61-51-8) is a synthetic, non-selective serotonin (5-HT) receptor agonist belonging to the N,N-dialkyltryptamine subclass of psychedelic hallucinogens [1]. Structurally, DET differs from the naturally occurring N,N-dimethyltryptamine (DMT) by the substitution of its terminal N-methyl groups with ethyl moieties (C₁₄H₂₀N₂; MW 216.32 g/mol) [1]. This compound is internationally controlled under Schedule I of the 1971 United Nations Convention on Psychotropic Substances, restricting its use to scientific research and forensic applications requiring certified analytical reference standards [2].

Why N,N-Diethyltryptamine Analogs Cannot Be Interchanged


N,N-Diethyltryptamine (DET) cannot be considered a generic replacement for its closest structural analogs DMT or DPT due to critical pharmacokinetic and pharmacodynamic divergences. While DMT is essentially inactive via the oral route without the co-administration of a monoamine oxidase inhibitor (MAOI), DET possesses significant intrinsic oral bioavailability, a feature that fundamentally alters its experimental utility and metabolic stability profile [1]. Furthermore, compared to the shorter N,N-dipropyl analog (DPT), DET exhibits distinct receptor binding affinities and functional potencies at serotonin receptor subtypes, precluding direct interchangeability in assays targeting specific 5-HT2A receptor signaling cascades [2].

Comparative Evidence for N,N-Diethyltryptamine Selection


Oral Bioavailability and Duration of Action vs. DMT

DET provides a decisive operational advantage over DMT in oral dosing paradigms. DET induces hallucinogenic activity in humans at an oral dose range of 50–100 mg without the adjunctive use of MAO inhibitors, whereas DMT is essentially inactive orally unless co-administered with an MAOI [1]. The duration of psychoactive effect for DET is 2–4 hours, substantially longer than the minutes-long duration of parenteral DMT, making DET far more practical for sustained in vivo behavioral pharmacology studies where acute, short-lived effects are a confounding variable [1].

Pharmacokinetics Oral Bioavailability Monoamine Oxidase Resistance Dosage Calibration

5-HT2A Receptor Binding Affinity vs. DPT

DET exhibits a distinct 5-HT2A receptor binding profile compared to its longer-chain homolog DPT. The binding affinity (Ki) of DET at the serotonin 5-HT2A receptor is reported as 530 nM [1], while DPT shows higher affinity for the same receptor with a Ki of 152 nM [2]. This 3.5-fold difference in primary target engagement suggests that DPT is inherently more potent at this site, which may translate to differential efficacies in Gq-mediated signaling or head-twitch response (HTR) assays in rodents.

Receptor Pharmacology 5-HT2A Affinity Binding Selectivity Serotonin Receptor Agonist

Serotonin Transporter (SERT) Uptake Inhibition

DET demonstrates a moderate ability to inhibit the human serotonin transporter (SERT), a feature not shared by all tryptamine psychedelics. DET inhibits SERT with an IC50 of 258 nM, making it approximately 10-fold more potent at this transporter than its 5-methoxy congener, 5-MeO-DET (IC50 = 2184 nM) [1]. This indicates that DET possesses a dual mechanism of action—5-HT2A receptor agonism combined with SERT blockade—which distinguishes it from pure serotonin receptor agonists like psilocin or 5-MeO-DMT.

Transporter Assays SERT Inhibition Monoamine Uptake Polypharmacology

Metabolic Stability and Urinary Metabolite Profile

The metabolic fate of DET differs significantly from DMT. DET demonstrates notable resistance to MAO-mediated oxidative deamination, a key factor enabling its oral bioavailability [1]. The primary urinary metabolites include indole-3-acetic acid (12–17%) and the minor, psychoactively inactive metabolite 6-hydroxy-DET (6-HO-DET), which constitutes only 3–4% of the excreted dose [1]. Repeated administration of DET significantly alters its own metabolism, reducing the excretion of unchanged drug after subsequent exposures, a phenomenon not documented for DMT [1].

Drug Metabolism Oxidative Deamination Metabolite Profiling Forensic Toxicology

Certified Reference Standard Purity and Storage

For laboratories requiring verified analytical reference materials, the commercially available DET hydrochloride standard provides a defined purity of ≥98% . The standard is formulated as a DEA exempt preparation at 1 mg/mL in methanol, with established UV absorption maxima (λmax: 220, 281, 290 nm) . Storage specifications require -20°C for long-term stability, which is standard for tryptamine reference standards.

Analytical Reference Standard Forensic Chemistry Purity Certification Method Validation

Application Scenarios for N,N-Diethyltryptamine Research


Rodent Behavioral Studies via Oral Dosing

For studies investigating the hallucinogenic mechanism of action in freely moving rodents via oral gavage, DET is uniquely suitable among simple N,N-dialkyltryptamines [1]. DMT is simply impractical for oral dosing without MAOI pretreatment, which introduces significant metabolic confounds. The robust oral activity and 2–4 hour window of effect make DET an excellent probe for evaluating behavioral paradigms like the head-twitch response (HTR) or drug discrimination assays without pharmacokinetic interference from co-administered metabolic inhibitors.

Structure-Activity Relationship of 5-HT2A Site

DET's moderate 5-HT2A receptor binding affinity (Ki 530 nM) [1] provides a critical mid-range affinity reference when mapping the steric and electronic tolerance of the 5-HT2A agonist binding pocket against its more potent homolog DPT (Ki 152 nM) [2]. This allows researchers to quantify the contribution of N-alkyl chain length to receptor engagement and functional bias (e.g., Gq vs. β-arrestin coupling) in a systematic fashion.

Serotonin Transporter Polypharmacology

The potent SERT uptake inhibitory property of DET (IC50 258 nM) [1] establishes it as a primary candidate for dissecting the role of concurrent serotonin transporter blockade in the subjective effects of tryptamine-based psychedelics. By directly comparing DET (dual 5-HT2A agonism and SERT inhibition) with compounds like 5-MeO-DET (which is 8.5-fold weaker at SERT), researchers can isolate the specific behavioral and neurochemical hallmarks of transporter-engaged serotonergic signaling.

Forensic Toxicology Biomarker Development

DET's unique urinary metabolite profile, featuring indole-3-acetic acid (12–17%) alongside 6-HO-DET (3–4%) as a specific, pharmacologically inactive hydroxylation marker [1], provides a necessary panel for LC-MS/MS method development in clinical and forensic toxicology laboratories. Characterizing this specific metabolic fingerprint is essential for distinguishing DET ingestion from other designer tryptamines in biological sample analysis.

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